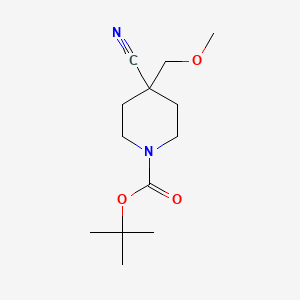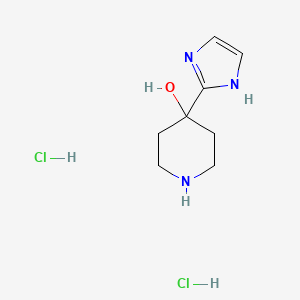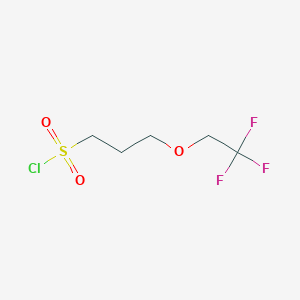
tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a phenyl ring substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate typically involves multiple steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the phenyl ring: The phenyl ring with bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions.
Carbamate formation: The final step involves the reaction of the cyclopropyl-phenyl intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents on the phenyl ring, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the effects of cyclopropyl and carbamate groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound’s structural features make it a candidate for drug development. It can be modified to enhance its pharmacological properties and used in the design of new therapeutic agents.
Industry
In the industrial sector, tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
tert-Butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, as well as the cyclopropyl ring
Propriétés
Formule moléculaire |
C14H17BrClNO2 |
|---|---|
Poids moléculaire |
346.65 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18) |
Clé InChI |
SVBWBXDSNQXEFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



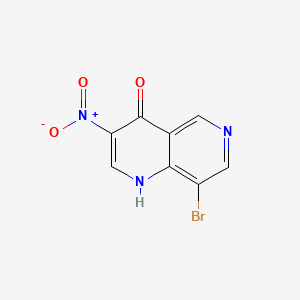
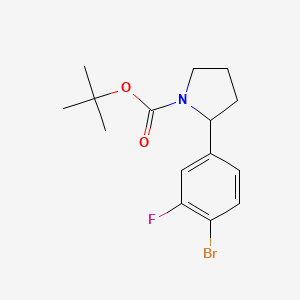
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)

![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)

